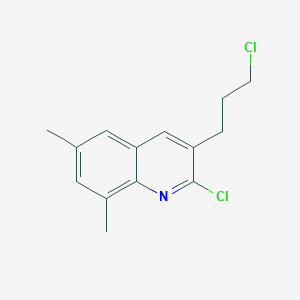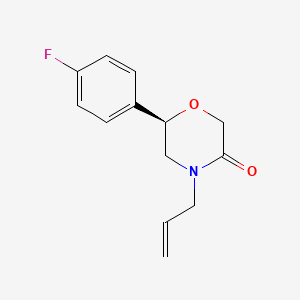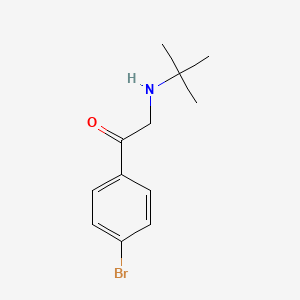![molecular formula C22H18FN3O4 B15173284 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan CAS No. 918440-81-0](/img/structure/B15173284.png)
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is a synthetic compound that combines the structural features of quinoline and tryptophan. The incorporation of a fluorine atom and a quinoline moiety into the tryptophan structure enhances its biological activity and provides unique properties that make it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan typically involves multiple steps, including the introduction of the fluorine atom, the formation of the quinoline moiety, and the coupling with L-tryptophan. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the quinoline ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Quinoline Formation: Synthesis of the quinoline moiety through cyclization reactions involving aniline derivatives and carbonyl compounds.
Coupling with L-Tryptophan: The final step involves coupling the fluorinated quinoline with L-tryptophan using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanisms.
Biology: Studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the quinoline moiety can inhibit enzyme activity by interfering with the enzyme’s active site. The compound may also modulate signaling pathways by binding to receptors and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and a quinoline moiety, known for their antibacterial activity.
Quinoline Derivatives: Compounds with a quinoline core structure, used in various therapeutic applications.
Fluorinated Amino Acids: Amino acids with a fluorine atom, studied for their unique biochemical properties.
Uniqueness
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is unique due to its combination of a fluorinated quinoline and L-tryptophan, providing a distinct set of biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
918440-81-0 |
|---|---|
Fórmula molecular |
C22H18FN3O4 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18FN3O4/c23-16-5-6-19-17(9-16)15(11-25-19)8-20(21(27)28)26-22(29)30-12-13-7-14-3-1-2-4-18(14)24-10-13/h1-7,9-11,20,25H,8,12H2,(H,26,29)(H,27,28)/t20-/m0/s1 |
Clave InChI |
IRHYNOVXYXYKMN-FQEVSTJZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)

![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)



![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate](/img/structure/B15173295.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
